![molecular formula C21H23FO2 B14241968 (4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone CAS No. 403483-46-5](/img/structure/B14241968.png)
(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone is an organic compound characterized by the presence of a fluorophenyl group and an oct-7-en-1-yloxy group attached to a phenylmethanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Oct-7-en-1-yloxy Group: This step involves the reaction of oct-7-en-1-ol with an appropriate halogenating agent to form oct-7-en-1-yl halide.
Coupling with 4-Hydroxybenzophenone: The oct-7-en-1-yl halide is then reacted with 4-hydroxybenzophenone in the presence of a base to form the desired ether linkage.
Introduction of the Fluorophenyl Group: Finally, the fluorophenyl group is introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chlorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone: Similar structure but with a chlorine atom instead of fluorine.
(4-Bromophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone: Similar structure but with a bromine atom instead of fluorine.
(4-Iodophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone imparts unique electronic properties, such as increased electronegativity and stability, compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics.
Propriétés
Numéro CAS |
403483-46-5 |
|---|---|
Formule moléculaire |
C21H23FO2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(4-fluorophenyl)-(4-oct-7-enoxyphenyl)methanone |
InChI |
InChI=1S/C21H23FO2/c1-2-3-4-5-6-7-16-24-20-14-10-18(11-15-20)21(23)17-8-12-19(22)13-9-17/h2,8-15H,1,3-7,16H2 |
Clé InChI |
DEHGGEJABLICFE-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


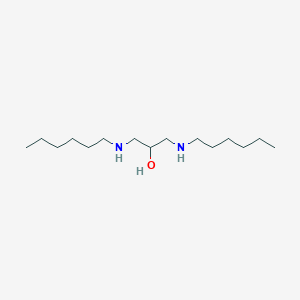
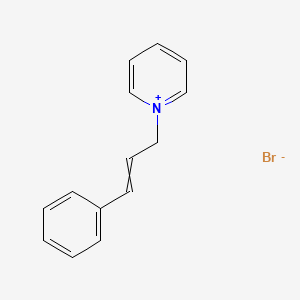

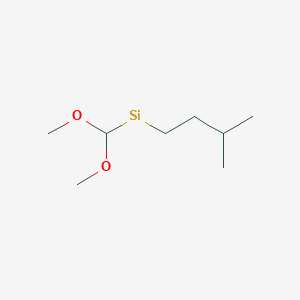
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
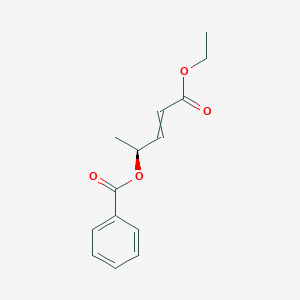
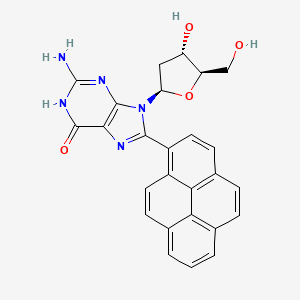
![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)
![3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one](/img/structure/B14241932.png)


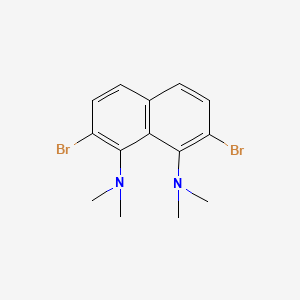
![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
